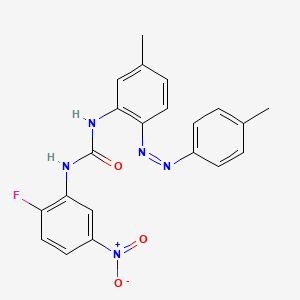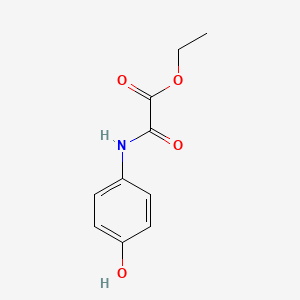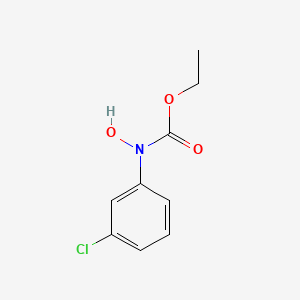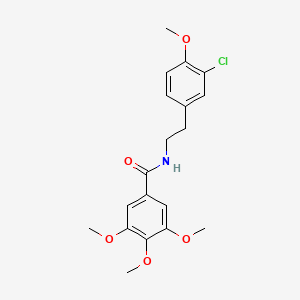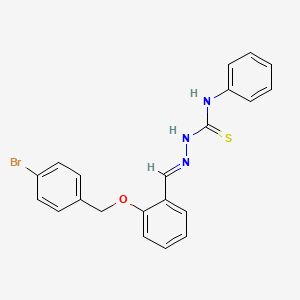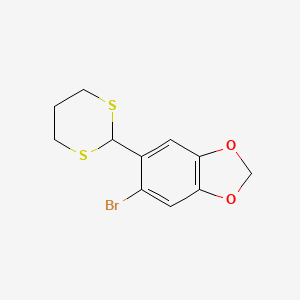
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride typically involves the reaction of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂) in an organic solvent such as acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of phase transfer catalysts can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hexadecyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Produced from the oxidation of the hexadecyloxy group
Scientific Research Applications
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Chemical Biology: Employed in the development of covalent probes for studying enzyme activity and protein interactions.
Materials Science: Utilized in the synthesis of functional materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and activity-based probes .
Comparison with Similar Compounds
Similar Compounds
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(Hexadecyloxy)-3-nitrobenzenesulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
4-(Hexadecyloxy)-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride .
Uniqueness
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is unique due to its high reactivity towards nucleophiles, making it a valuable tool in chemical biology for the development of covalent probes and enzyme inhibitors. Its stability and reactivity balance also make it suitable for various industrial applications .
Properties
CAS No. |
2837-11-8 |
|---|---|
Molecular Formula |
C22H36FNO5S |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-hexadecoxy-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C22H36FNO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(23,27)28)19-21(22)24(25)26/h16-17,19H,2-15,18H2,1H3 |
InChI Key |
XDMSIVIJWGOHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



